[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol [1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol
Brand Name: Vulcanchem
CAS No.: 1282401-91-5
VCID: VC3188479
InChI: InChI=1S/C14H19NO2/c1-10-3-4-13(11(2)7-10)14(17)15-6-5-12(8-15)9-16/h3-4,7,12,16H,5-6,8-9H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C(=O)N2CCC(C2)CO)C
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol

[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

CAS No.: 1282401-91-5

Cat. No.: VC3188479

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol - 1282401-91-5

Specification

CAS No. 1282401-91-5
Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
IUPAC Name (2,4-dimethylphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Standard InChI InChI=1S/C14H19NO2/c1-10-3-4-13(11(2)7-10)14(17)15-6-5-12(8-15)9-16/h3-4,7,12,16H,5-6,8-9H2,1-2H3
Standard InChI Key BILGQIRLEIFJDW-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(=O)N2CCC(C2)CO)C
Canonical SMILES CC1=CC(=C(C=C1)C(=O)N2CCC(C2)CO)C

Introduction

Chemical Identity and Structure

Structural Features

The molecular structure of [1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol contains several key functional groups:

  • A pyrrolidine ring (five-membered nitrogen heterocycle)

  • A hydroxymethyl (-CH₂OH) group at the 3-position of the pyrrolidine ring

  • A 2,4-dimethylbenzoyl group connected to the nitrogen atom of the pyrrolidine

  • Two methyl substituents positioned at the 2 and 4 positions of the benzene ring

This arrangement creates a molecule with both amide and alcohol functionalities, providing multiple reactive sites for chemical transformations.

Isomeric Considerations

The compound is one of several possible dimethylbenzoyl isomers, differentiated by the positioning of the methyl groups on the benzene ring. The specific 2,4-dimethyl substitution pattern distinguishes this compound from its structural isomers such as the 2,5-dimethyl and 3,4-dimethyl variants . These subtle structural differences can significantly influence physicochemical properties and potential biological activities.

Physical and Chemical Properties

Physicochemical Properties

The compound possesses several important physicochemical properties that influence its behavior in various environments:

PropertyValue
Molecular Weight233.306 g/mol
Flash Point208.5±26.8 °C
Boiling Point421.1±38.0 °C at 760 mmHg
Polarizability26.8±0.5 10⁻²⁴cm³
Density1.1±0.1 g/cm³
Vapor Pressure0.0±1.0 mmHg at 25°C

The high boiling point and low vapor pressure indicate this compound has limited volatility at room temperature . The moderate polarizability suggests potential for intermolecular interactions, particularly through hydrogen bonding via the hydroxyl group.

Spectroscopic Characteristics

Based on its structural features, [1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol would exhibit characteristic spectroscopic properties:

  • In infrared (IR) spectroscopy, expected absorption bands would include:

    • O-H stretching (broad band, ~3200-3600 cm⁻¹)

    • C=O stretching of the amide group (~1630-1680 cm⁻¹)

    • C-H stretching from aromatic and aliphatic groups

    • C-O stretching from the alcohol functionality

  • In nuclear magnetic resonance (NMR) spectroscopy, distinctive signals would arise from:

    • The two methyl groups attached to the benzene ring

    • The hydroxymethyl group protons

    • The pyrrolidine ring protons

    • The aromatic protons of the dimethylbenzene ring

Synthesis and Production

Synthetic Routes

The synthesis of [1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol likely follows similar routes to those used for structural analogs. Based on information from related compounds, a typical synthetic pathway would involve the reaction of a pyrrolidine derivative with a 2,4-dimethylbenzoyl chloride or anhydride in the presence of a base. The hydroxymethyl group could be introduced either through a reduction reaction or by using a hydroxymethylated pyrrolidine precursor.

Laboratory Preparation Methods

A general preparative method might involve:

  • Acylation of 3-(hydroxymethyl)pyrrolidine with 2,4-dimethylbenzoyl chloride

  • Use of a suitable base (e.g., triethylamine) to neutralize HCl generated during the reaction

  • Purification through crystallization or column chromatography

The specific reaction conditions would need to be optimized to achieve high yield and purity.

Purification Techniques

For laboratory-scale purification, suitable techniques might include:

  • Recrystallization from appropriate solvent systems

  • Column chromatography on silica gel using optimized eluent systems

  • Preparative HPLC for analytical grade material

Chemical Reactivity

Reactivity of the Hydroxyl Group

The hydroxymethyl group in [1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol provides a reactive site for various transformations:

  • Esterification reactions with carboxylic acids or acid chlorides

  • Oxidation to the corresponding aldehyde or carboxylic acid

  • Conversion to leaving groups (e.g., mesylates, tosylates) for substitution reactions

  • Etherification via Williamson ether synthesis

Given its functional groups, this compound can participate in reactions typical for alcohols, including esterification reactions.

Amide Functionality Reactions

The amide group formed between the 2,4-dimethylbenzoyl moiety and the pyrrolidine ring offers additional reaction possibilities:

  • Hydrolysis under acidic or basic conditions

  • Reduction to the corresponding amine

  • Transamidation reactions

  • Activation for further transformations

Structure-Reactivity Relationships

The specific arrangement of functional groups in this molecule creates unique reactivity patterns:

  • The pyrrolidine ring introduces conformational constraints

  • The 2,4-dimethyl substitution on the benzene ring influences electronic properties and steric hindrance

  • The hydroxymethyl group's position on the pyrrolidine ring affects its accessibility and reactivity

Applications and Uses

Role in Organic Synthesis

[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol can serve as a valuable building block in organic synthesis:

  • As an intermediate in the preparation of more complex molecules

  • For the synthesis of compounds with potential biological activity

  • In the development of specialized amide-containing structures

The compound's bifunctional nature, with both alcohol and amide groups, makes it particularly useful as an intermediate, leveraging its reactive functional groups for the synthesis of more complex molecules.

Research Applications

The primary documented use of [1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is for scientific research experiments, as explicitly stated in the available data . It serves as a model compound for studying:

  • Structure-property relationships

  • Reaction methodology development

  • Analytical method validation

  • Synthetic organic chemistry techniques

Hazard CodeDescription
H303May be harmful if swallowed
H313May be harmful in contact with skin
H333May be harmful if inhaled

Proper precautions include:

  • Wearing protective glasses, clothing, masks, and gloves

  • Avoiding contact with skin

  • Preventing inhalation or ingestion

  • Working in well-ventilated areas or fume hoods when necessary

Disposal Procedures

Proper disposal of [1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol and related waste materials is essential to prevent environmental contamination:

  • Waste generated should be stored separately from other chemical waste

  • Materials should be handed over to professional biological/chemical waste treatment companies

  • Local regulations regarding chemical waste disposal must be followed

Analytical Methods

Identification Techniques

Several analytical techniques can be employed for the identification and characterization of [1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol:

  • Mass spectrometry for molecular weight confirmation

  • NMR spectroscopy (¹H and ¹³C) for structural elucidation

  • IR spectroscopy for functional group identification

  • HPLC for purity determination

  • Elemental analysis for composition verification

Quantitative Analysis

Quantitative determination can be achieved through:

  • HPLC with appropriate detection methods (UV, MS)

  • Gas chromatography (if derivatized to improve volatility)

  • Spectrophotometric methods following suitable derivatization

  • Quantitative NMR with internal standards

Quality Control Parameters

For research-grade [1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol, key quality control parameters would include:

  • Chemical purity (typically >95% for research applications)

  • Identity confirmation via spectroscopic techniques

  • Absence of significant impurities

  • Consistency between batches

  • Stability under recommended storage conditions

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